molecular formula C13H18FNO B7877704 4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline

4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B7877704
M. Wt: 223.29 g/mol
InChI Key: LJOFNYKXSIAOFM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an oxan-4-ylmethyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylaniline and oxan-4-ylmethyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluoro-3-methylaniline is dissolved in an appropriate solvent like dichloromethane or toluene. Oxan-4-ylmethyl chloride is then added dropwise to the solution under stirring. The reaction mixture is maintained at a controlled temperature, typically around room temperature to 50°C, for several hours.

    Purification: After the reaction is complete, the mixture is washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxan-4-ylmethyl group can influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylaniline: Lacks the oxan-4-ylmethyl group, making it less versatile in certain applications.

    4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: Contains a nitro group and a benzodioxol moiety, which can significantly alter its chemical and biological properties.

Uniqueness

4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of complex organic molecules and in drug development.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(oxan-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-12(2-3-13(10)14)15-9-11-4-6-16-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOFNYKXSIAOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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